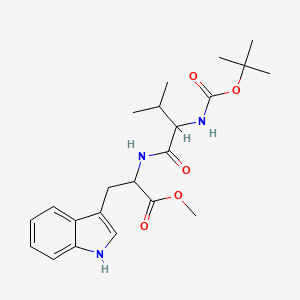![molecular formula C4H5N7 B14653659 6-Hydrazinyltetrazolo[1,5-b]pyridazine CAS No. 52476-90-1](/img/structure/B14653659.png)
6-Hydrazinyltetrazolo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydrazinyltetrazolo[1,5-b]pyridazine is a heterocyclic compound that features a unique combination of a tetrazole ring fused to a pyridazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydrazine and tetrazole functionalities within the same molecule imparts unique chemical properties that can be exploited for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Hydrazinyltetrazolo[1,5-b]pyridazine can be synthesized through a multi-step process involving the reaction of hydrazine derivatives with tetrazole precursors. One common method involves the reaction of 3,6-dichloropyridazine with sodium azide to form 6-azidotetrazolo[1,5-b]pyridazine, which is then reduced to this compound . The reaction conditions typically involve the use of solvents such as acetic acid and the application of heat to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with appropriate safety measures due to the potential hazards associated with azide compounds. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Hydrazinyltetrazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include substituted pyridazines, hydrazine derivatives, and various oxidized forms of the compound.
Wissenschaftliche Forschungsanwendungen
6-Hydrazinyltetrazolo[1,5-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in other therapeutic areas.
Wirkmechanismus
The mechanism of action of 6-hydrazinyltetrazolo[1,5-b]pyridazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with biological molecules, leading to the inhibition of specific enzymes or the modification of protein structures. The tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
6-Azidotetrazolo[1,5-b]pyridazine: This compound is structurally similar but contains an azide group instead of a hydrazine group.
6-Hydroxytetrazolo[1,5-b]pyridazine: This compound features a hydroxyl group in place of the hydrazine group.
Uniqueness: 6-Hydrazinyltetrazolo[1,5-b]pyridazine is unique due to the presence of both hydrazine and tetrazole functionalities, which impart distinct chemical reactivity and potential applications. The hydrazine group allows for covalent modifications, while the tetrazole ring provides stability and the ability to participate in various non-covalent interactions.
Eigenschaften
CAS-Nummer |
52476-90-1 |
|---|---|
Molekularformel |
C4H5N7 |
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
tetrazolo[1,5-b]pyridazin-6-ylhydrazine |
InChI |
InChI=1S/C4H5N7/c5-6-3-1-2-4-7-9-10-11(4)8-3/h1-2H,5H2,(H,6,8) |
InChI-Schlüssel |
ROUOGJAMSNIJAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NN=NN2N=C1NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


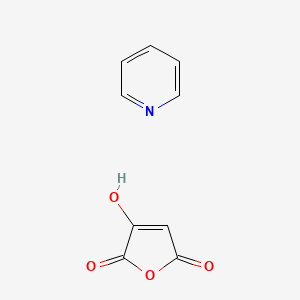


![[4-(2,2-Dimethylpropanoyl)phenyl]acetic acid](/img/structure/B14653599.png)
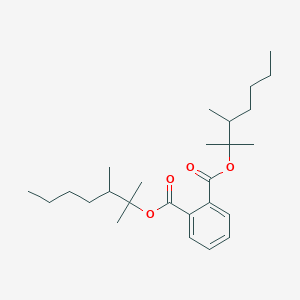


![Bicyclo[4.2.1]non-7-en-9-one](/img/structure/B14653615.png)
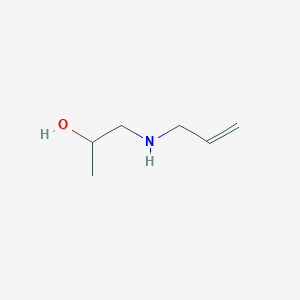

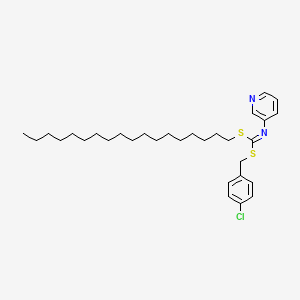
![2,2'-[Oxydi(4,1-phenylene)]bis(4-chloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B14653645.png)
